Product packaging for 1-(Benzylsulfonyl)-4-hydroxyproline(Cat. No.:CAS No. 7469-25-2)

1-(Benzylsulfonyl)-4-hydroxyproline

Cat. No.: B12804209
CAS No.: 7469-25-2
M. Wt: 285.32 g/mol
InChI Key: PXCAXESHASVBCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(Benzylsulfonyl)-4-hydroxyproline is a chemically modified derivative of trans-4-hydroxy-L-proline, a non-proteinogenic amino acid fundamental to collagen structure and stability . This synthetic compound is designed for research applications, particularly in medicinal chemistry and drug discovery, where it serves as a valuable chiral building block or intermediate for the synthesis of more complex molecules . The core hydroxyproline structure is known to play critical roles in cellular metabolism, including involvement in energy production, redox homeostasis, and metabolic reprogramming, which are areas of significant interest in cancer and immunology research . Furthermore, hydroxyproline-based derivatives have been investigated as potent and reversible transdermal permeation enhancers, suggesting potential utility in drug delivery system development . The benzylsulfonyl moiety incorporated into this molecule is typically intended to alter its physicochemical properties, potentially enhancing its bioavailability or enabling its use in peptidomimetic compounds that mimic collagenous structures or inhibit specific enzymes like matrix metalloproteinases (MMPs) . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO5S B12804209 1-(Benzylsulfonyl)-4-hydroxyproline CAS No. 7469-25-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7469-25-2

Molecular Formula

C12H15NO5S

Molecular Weight

285.32 g/mol

IUPAC Name

1-benzylsulfonyl-4-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H15NO5S/c14-10-6-11(12(15)16)13(7-10)19(17,18)8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,15,16)

InChI Key

PXCAXESHASVBCJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1C(=O)O)S(=O)(=O)CC2=CC=CC=C2)O

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of 1 Benzylsulfonyl 4 Hydroxyproline

Established Synthetic Routes to 1-(Benzylsulfonyl)-4-hydroxyproline and its Core Structure

The core structure of this compound is typically assembled using readily available chiral precursors, ensuring the desired stereochemistry in the final product. The primary starting materials are L-proline and, more directly, 4-hydroxy-L-proline.

Synthesis from L-Proline and 4-Hydroxy-L-proline Precursors

The most direct route to this compound involves the N-sulfonylation of 4-hydroxy-L-proline. This reaction is typically carried out by treating 4-hydroxy-L-proline with benzylsulfonyl chloride in the presence of a base. The base serves to deprotonate the secondary amine of the proline ring, facilitating its nucleophilic attack on the sulfur atom of the sulfonyl chloride.

Alternatively, synthesis can commence from L-proline. This multi-step process would first involve the hydroxylation of the proline ring at the C4 position. This is a biochemically significant transformation often catalyzed by enzymes like prolyl 4-hydroxylase in biological systems. wikipedia.org In a laboratory setting, this can be a more complex undertaking requiring specific reagents to achieve regioselectivity. Following the introduction of the hydroxyl group, the subsequent N-sulfonylation would proceed as described above. Given the commercial availability and lower cost of 4-hydroxy-L-proline, it is the more common and practical precursor. nih.gov

A typical reaction for the synthesis from 4-hydroxy-L-proline is outlined below:

Reactants Reagents Product
4-Hydroxy-L-proline1. Benzylsulfonyl chloride 2. Base (e.g., NaHCO₃, Et₃N) 3. Solvent (e.g., Water/Dioxane)This compound

Stereoselective Synthesis Approaches for Chiral Purity

Maintaining chiral purity is paramount in the synthesis of amino acid derivatives for biological applications. 4-Hydroxy-L-proline has two chiral centers, at C2 and C4. The naturally occurring isomer is (2S, 4R)-4-hydroxy-L-proline. nih.gov The N-sulfonylation reaction at the nitrogen atom does not affect these chiral centers, so the stereochemistry of the starting material is retained in the product.

However, stereoselective synthesis becomes crucial when designing analogues or starting from precursors where the desired stereochemistry is not already established. For instance, creating the (2S, 4S) diastereomer would require an inversion of the stereocenter at C4. This can be achieved through methods such as a Mitsunobu reaction on a protected 4-hydroxyproline (B1632879) derivative, which proceeds with inversion of configuration. rsc.org Another approach involves the activation of the hydroxyl group by converting it into a good leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), followed by an SN2 reaction with a nucleophile, which also results in stereochemical inversion. nih.gov

Protecting Group Strategies in Multi-Step Synthesis

In more complex syntheses involving this compound as an intermediate, the use of protecting groups for the carboxylic acid and hydroxyl functionalities is often necessary. nih.gov The choice of protecting groups is dictated by their stability to the reaction conditions used in subsequent steps and the ease of their removal without affecting other parts of the molecule.

For the carboxylic acid group, common protecting groups include methyl or ethyl esters, which can be introduced under acidic conditions and removed by saponification. Benzyl esters are also frequently used, as they can be removed under mild conditions by hydrogenolysis.

The hydroxyl group at the C4 position can be protected with groups such as the tert-butyldimethylsilyl (TBS) ether or a trityl (Trt) group. nih.gov These are typically stable under a variety of reaction conditions and can be removed selectively. For instance, silyl (B83357) ethers are readily cleaved by fluoride (B91410) ions (e.g., using TBAF), while the trityl group is acid-labile. nih.gov The benzylsulfonyl group on the nitrogen is generally stable under these conditions.

The following table summarizes common protecting groups for the functional groups of 4-hydroxyproline:

Functional Group Protecting Group Deprotection Conditions
Carboxylic AcidMethyl/Ethyl EsterBase-mediated hydrolysis (saponification)
Carboxylic AcidBenzyl EsterHydrogenolysis (H₂, Pd/C)
Hydroxyltert-Butyldimethylsilyl (TBS)Fluoride ion (e.g., TBAF)
HydroxylTrityl (Trt)Mild acid

Novel Methodologies for the Synthesis of this compound Analogues

Recent advances in synthetic chemistry have focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of complex molecules, including analogues of this compound.

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the context of synthesizing proline derivatives, this includes the use of safer solvents, minimizing waste, and employing catalytic methods. For instance, water is being explored as a green solvent for many reactions, including the synthesis of proline-based cyclic dipeptides. The use of organocatalysts, such as L-proline itself, in various organic transformations is another hallmark of green chemistry due to their biodegradability and non-toxic nature. While specific green synthesis routes for this compound are not extensively documented, the general trend is to adapt traditional methods to use aqueous solvent systems and reduce the reliance on hazardous reagents.

Catalytic Approaches for Derivatization

Catalytic methods offer powerful tools for the derivatization of the this compound scaffold to create a library of analogues. The aryl ring of the benzylsulfonyl group can be functionalized using various palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to introduce new substituents. rsc.org This allows for the systematic modification of the electronic and steric properties of the molecule.

Furthermore, the hydroxyl group at the C4 position serves as a handle for introducing a wide range of functional groups. Catalytic enantioselective methods can be employed to further functionalize the proline ring, for example, through C-H activation, although this is a more advanced and less commonly applied strategy for this specific scaffold. Phase-transfer catalysis is another powerful technique for the enantioselective alkylation of proline derivatives, enabling the synthesis of various 4-substituted analogues. nih.gov These catalytic approaches provide efficient pathways to novel derivatives with potential applications in drug discovery and materials science.

Derivatization Strategies for Structural Diversification of this compound

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives. These modifications can be broadly categorized into three main areas: alterations of the benzylsulfonyl group, functionalization of the 4-hydroxyl position on the proline ring, and substitutions at the nitrogen atom or modifications of the ring system itself. Such derivatizations are crucial for exploring structure-activity relationships in medicinal chemistry and for developing novel compounds with tailored properties.

The benzylsulfonyl group provides a key point for structural variation, primarily through substitution on the aromatic ring. These modifications can influence the electronic and steric properties of the entire molecule.

Aryl Substitutions: The synthesis of analogues with different substituents on the phenyl ring of the benzylsulfonyl group is a common strategy. For instance, the preparation of N-alpha-(arylsulfonyl)-4-amidino-phenylalanyl-prolines involves the reaction of various arylsulfonyl chlorides with the amino acid, suggesting that a similar approach can be applied to 4-hydroxyproline. nih.gov This allows for the introduction of a wide range of functional groups, such as nitro, halo, alkyl, and alkoxy groups, onto the aromatic ring. A notable example is the use of a 2-nitrophenylsulfonyl moiety as a derivatization reagent, highlighting the feasibility of introducing electronically distinct aryl groups. mdpi.com

Table 1: Examples of Modified Benzylsulfonyl Moieties

Substituent on Phenyl RingPotential Effect on Properties
Electron-withdrawing groups (e.g., -NO₂)May increase acidity of N-H bond, potential for altered binding interactions.
Electron-donating groups (e.g., -OCH₃)May increase electron density on the sulfonyl group, potentially affecting polarity.
Halogens (e.g., -Cl, -F)Can introduce specific steric and electronic effects, potentially improving metabolic stability. biorxiv.org
Alkyl groups (e.g., -CH₃)Increases lipophilicity, which may affect cell permeability.

These modifications are typically achieved by starting with the appropriately substituted benzylsulfonyl chloride, which is then reacted with 4-hydroxyproline under basic conditions to form the sulfonamide bond. The choice of substituent can be guided by the desired physicochemical properties of the final compound.

The 4-hydroxyl group of the proline ring is a versatile handle for introducing a wide array of functional groups through various chemical transformations. This position is critical for influencing the conformation of the pyrrolidine (B122466) ring and for establishing interactions with biological targets. nih.gov

Etherification: Formation of ethers at the 4-position introduces a more stable linkage compared to esters. This can be accomplished through Williamson ether synthesis, reacting the deprotonated hydroxyl group with an alkyl halide. This strategy allows for the introduction of a variety of alkyl and aryl groups, leading to mimics of other amino acids. For example, introducing an isobutyl group can create a leucine (B10760876) mimic, while functionalization with terminal amino or guanidinium (B1211019) groups can mimic lysine (B10760008) or arginine, respectively. pku.edu.cn

Displacement Reactions: The hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a broader range of functional groups, including azides, thiols, and various carbon nucleophiles. nih.gov For example, the synthesis of 4-arylsulfanyl-substituted kainoid analogues from trans-4-hydroxy-L-proline involves the displacement of a mesylate by aromatic thiolates. nih.gov

Table 2: Functionalization Reactions at the 4-Hydroxyl Position

Reaction TypeReagentsResulting Functional Group
O-AcylationAcyl chloride, baseEster (-OC(O)R)
O-Alkylation (Etherification)Alkyl halide, baseEther (-OR)
Mesylation/TosylationMsCl or TsCl, baseMesylate/Tosylate (-OMs/-OTs)
Nucleophilic SubstitutionAzide, Thiol, etc. on mesylate/tosylateAzide (-N₃), Thioether (-SR), etc.

While the primary focus is often on the benzylsulfonyl and hydroxyl groups, the nitrogen atom and the pyrrolidine ring itself can also be sites for modification, leading to further structural diversity.

N-Alkylation/N-Arylation: Although the nitrogen in this compound is part of a sulfonamide, under certain conditions, it may be possible to perform further substitution. However, this is generally less common than modifications at the other positions due to the reduced nucleophilicity of the sulfonamide nitrogen. More commonly, N-substituted derivatives are prepared by starting with an appropriately N-substituted 4-hydroxyproline derivative before the introduction of the benzylsulfonyl group. nih.gov

Ring System Modifications: More complex synthetic strategies can involve alterations to the pyrrolidine ring itself. These can include the introduction of additional substituents at other positions (e.g., C3 or C5), ring expansion or contraction, or the introduction of unsaturation. sigmaaldrich.comnih.gov For example, the synthesis of 3-substituted prolines has been achieved through various methods, including nucleophilic substitution and Michael additions. nih.govmdpi.com Ring-opening of the proline can also occur under specific mechanical or chemical stress, although this is a less controlled transformation for derivatization. chemrxiv.org Enzymatic methods have also been explored for the modification of N-terminal proline residues, suggesting potential for biocatalytic approaches to ring functionalization. chemrxiv.orgberkeley.edu

Purification and Isolation Techniques for Research-Scale Synthesis

The successful synthesis of this compound and its derivatives relies on effective purification and isolation techniques to obtain compounds of high purity for subsequent analysis and biological testing. The choice of method depends on the physical and chemical properties of the target compound and the impurities present.

Chromatography:

Column Chromatography: This is the most common method for the purification of research-scale quantities of organic compounds. For proline derivatives, silica (B1680970) gel is a frequently used stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), with the polarity adjusted to achieve optimal separation. mdpi.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For highly polar compounds or for achieving very high purity, RP-HPLC is often employed. This technique uses a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with an acid modifier like trifluoroacetic acid). nih.govspringernature.com Derivatization with reagents like N(2)-(5-fluoro-2,4-dinitrophenyl)-l-valine amide (l-FDVA) can also be used to facilitate separation and analysis by RP-HPLC. researchgate.net

Hydrophilic Interaction Chromatography (HILIC): This technique is particularly useful for the separation of very polar compounds that are not well-retained on reversed-phase columns. HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer. springernature.com

Crystallization: If the synthesized compound is a stable solid, crystallization can be an effective method for purification, particularly on a larger scale. This involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly, leading to the formation of crystals of the pure compound. The choice of solvent is critical and is often determined empirically.

Extraction: Liquid-liquid extraction is a fundamental technique used during the work-up of a reaction to separate the product from unreacted starting materials, catalysts, and byproducts based on their differing solubilities in immiscible liquid phases (e.g., an organic solvent and an aqueous solution).

The purity of the final compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and analytical HPLC.

Applications of 1 Benzylsulfonyl 4 Hydroxyproline in Preclinical Research Models

In Vitro Biological Assays for Mechanistic Elucidation

Initial investigations of 1-(Benzylsulfonyl)-4-hydroxyproline's biological profile are performed using a variety of in vitro laboratory techniques. These assays are instrumental in identifying the compound's direct molecular targets and its influence on cellular functions.

Enzyme Inhibition/Activation Assays

The structural features of this compound suggest its potential to interact with various enzymes. At present, detailed public-domain data from specific enzyme inhibition or activation assays for this particular compound are not available. Such studies would be crucial to determine if this compound can modulate the activity of enzymes, for example, those involved in collagen synthesis or degradation, given its hydroxyproline (B1673980) moiety.

Receptor Binding and Functional Assays in Cell Lines

To determine if this compound exerts its effects by interacting with cellular receptors, binding and functional assays are employed. Information regarding the specific receptor binding profile of this compound is not currently available in publicly accessible research. These assays would typically involve radioligand displacement studies or functional readouts in engineered cell lines to identify any receptor affinity and subsequent agonist or antagonist activity.

Cell-Based Signaling Assays to Probe Pathway Modulation

Understanding how a compound affects intracellular communication is key to deciphering its mechanism of action. Cell-based signaling assays are utilized to investigate the modulation of specific signaling pathways. As with other in vitro data, specific details on the effects of this compound on cellular signaling pathways have not been detailed in available scientific literature. Future research would need to explore its impact on pathways relevant to its potential therapeutic applications.

In Vivo Animal Models for Mechanistic Investigations

Following initial in vitro characterization, the study of this compound would progress to in vivo animal models. These studies are essential for understanding the compound's physiological effects and for validating the mechanisms suggested by cellular assays. It is important to note that this section excludes human clinical trials.

Pharmacological Tool Compound Studies in Animal Models

The use of this compound as a pharmacological tool in animal models is contingent on the identification of a specific biological target or pathway from in vitro studies. Currently, there is no available research detailing the use of this compound in animal models to probe specific pharmacological questions.

Target Validation and Pathway Confirmation in Biological Systems

Once a molecular target is identified, animal models are employed to validate this target and confirm the engagement of the proposed pathway in vivo. As the specific targets of this compound are yet to be elucidated, studies involving target validation and pathway confirmation in biological systems have not been reported.

Investigations of Biological Pathway Modulation in Disease Models (mechanistic focus)

No studies detailing the investigation of how this compound modulates biological pathways in any disease models were identified. Research on the parent compound, hydroxyproline, indicates its involvement in pathways such as the hypoxia-inducible factor-1α (HIF-1α) pathway, which is crucial in cancer and other diseases. However, the influence of the benzylsulfonyl group on this or any other biological pathway has not been reported in the available scientific literature.

Applications as a Chemical Probe in Research

There is no evidence to suggest that this compound has been developed or utilized as a chemical probe in any research context.

Use in Affinity-Based Proteomics and Target Identification

No publications or data are available that describe the use of this compound in affinity-based proteomics or for the purpose of identifying protein targets.

Role in Understanding Disease Pathophysiology (through mechanistic insights)

Due to the absence of preclinical studies on this compound, there are no mechanistic insights derived from this specific compound that contribute to the understanding of disease pathophysiology.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(Benzylsulfonyl)-4-hydroxyproline, and how can structural fidelity be validated?

  • Methodological Answer : Synthesis typically involves sulfonylation of 4-hydroxyproline using benzylsulfonyl chloride under basic conditions. Structural validation relies on multinuclear NMR (¹H and ¹³C) to confirm regioselectivity and stereochemistry. For example, in related benzylsulfonyl compounds, ¹H-NMR chemical shifts at δ 3.5–4.5 ppm (proline backbone) and δ 7.2–7.8 ppm (benzyl aromatic protons) are critical markers . IR spectroscopy (e.g., S=O stretching at ~1300 cm⁻¹) and elemental analysis (C, H, S) further verify purity and functional groups .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase HPLC coupled with UV detection (λ = 210–230 nm) is standard for quantification. For trace analysis, GC-MS with derivatization (e.g., silylation of hydroxyl groups) enhances sensitivity, as demonstrated in hydroxyproline assays . Mass fragmentation patterns (e.g., m/z for benzylsulfonyl moiety) and retention time alignment with synthetic standards ensure specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for sulfonylated proline derivatives?

  • Methodological Answer : Discrepancies often arise from variations in cell models, assay conditions, or stereochemical impurities. For example, 1-(benzylsulfonyl)indoline (a structural analog) showed anti-migratory effects in pancreatic cancer cells via HDAC inhibition , but similar compounds may exhibit opposing activities due to differences in sulfonyl group orientation. Rigorous stereochemical analysis (e.g., chiral HPLC) and dose-response validation across multiple cell lines are essential .

Q. What computational strategies predict the binding interactions of this compound with enzymatic targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with targets like prolyl hydroxylases or proteases. Key parameters include sulfonyl group coordination with catalytic residues (e.g., Zn²⁺ in metalloenzymes) and steric clashes with the benzyl moiety. Free energy calculations (MM-PBSA/GBSA) refine binding affinity predictions .

Q. How does the hydroxyproline moiety influence the stability and metabolic fate of this compound?

  • Methodological Answer : The hydroxyl group increases hydrophilicity, affecting pharmacokinetics. In vitro stability assays (e.g., liver microsomes) combined with LC-MS/MS can identify metabolites like sulfonic acid derivatives or hydroxylated byproducts. Isotopic labeling (e.g., ¹⁴C at the benzyl group) tracks metabolic pathways .

Methodological Challenges and Solutions

Q. What experimental designs mitigate racemization during the synthesis of chiral this compound?

  • Methodological Answer : Low-temperature reactions (0–5°C) and non-polar solvents (e.g., dichloromethane) minimize racemization. Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (e.g., lipases) ensure enantiopurity. Post-synthesis analysis via circular dichroism (CD) or Mosher ester derivatization confirms stereochemical integrity .

Q. How can researchers optimize reaction yields for large-scale synthesis while maintaining regioselectivity?

  • Methodological Answer : Stepwise sulfonylation under Schlenk conditions (inert atmosphere) prevents side reactions. Catalytic additives (e.g., DMAP) enhance benzylsulfonyl chloride reactivity. Process optimization via Design of Experiments (DoE) identifies critical parameters (temperature, stoichiometry) to maximize yields (38–82% reported in chalcone analogs) .

Data Interpretation and Validation

Q. How should researchers address variability in NMR data for sulfonylated proline derivatives?

  • Methodological Answer : Variability may stem from solvent effects, pH, or dynamic stereochemistry. Standardized protocols (e.g., DMSO-d₆ as solvent, 500 MHz+ instruments) improve reproducibility. 2D NMR (COSY, HSQC) resolves overlapping signals, while NOE experiments confirm spatial proximity of benzyl and proline groups .

Q. What statistical approaches validate the significance of bioactivity data in high-throughput screens?

  • Methodological Answer : Z-score normalization and false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) account for batch effects. Replicate concordance (≥3 replicates) and orthogonal assays (e.g., SPR for binding affinity) confirm hits. For example, anti-CSC activity of benzylsulfonyl analogs required validation via tumor sphere assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.